molecular formula C10H14OS B14401454 1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene CAS No. 87606-69-7

1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene

Cat. No.: B14401454
CAS No.: 87606-69-7
M. Wt: 182.28 g/mol
InChI Key: IIQFMHFUFAUVEA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene is an organic compound with a benzene ring substituted with two methyl groups and a methoxymethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-dimethylbenzene (m-xylene) as the primary starting material.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxymethylsulfanyl group can participate in various biochemical reactions, influencing the compound’s biological activity. The pathways involved may include oxidative stress response and sulfur metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzene (m-xylene): Lacks the methoxymethylsulfanyl group, making it less reactive in certain chemical reactions.

    2-Methoxy-1,3-dimethylbenzene: Similar structure but without the sulfur-containing group, leading to different chemical and biological properties.

    1,3-Dimethyl-2-(methylthio)benzene: Contains a methylthio group instead of a methoxymethylsulfanyl group, resulting in variations in reactivity and applications.

Uniqueness

1,3-Dimethyl-2-[(methylsulfanyl)methoxy]benzene is unique due to the presence of both methoxymethyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

87606-69-7

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

1,3-dimethyl-2-(methylsulfanylmethoxy)benzene

InChI

InChI=1S/C10H14OS/c1-8-5-4-6-9(2)10(8)11-7-12-3/h4-6H,7H2,1-3H3

InChI Key

IIQFMHFUFAUVEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCSC

Origin of Product

United States

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